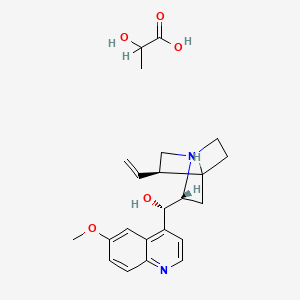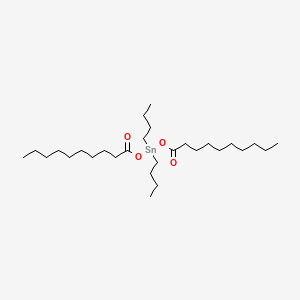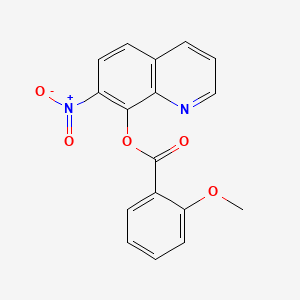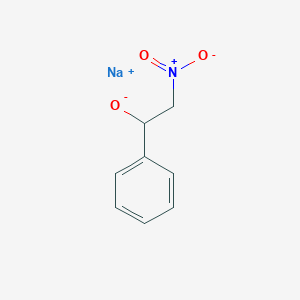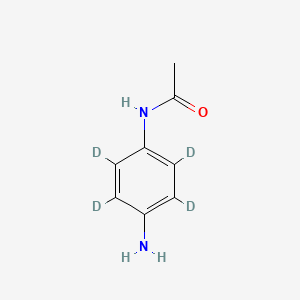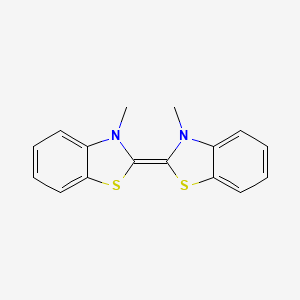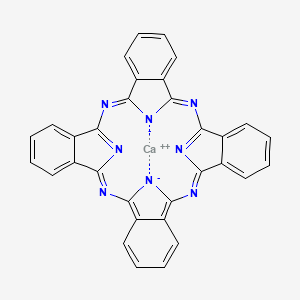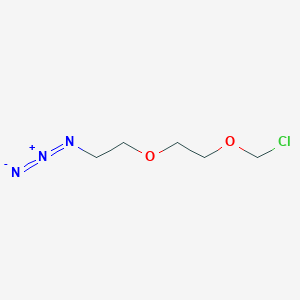
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is an organic compound with the molecular formula C5H10ClN3O2 It is characterized by the presence of an azido group (-N3) and a chloromethoxy group (-OCH2Cl) attached to an ethoxyethane backbone
Preparation Methods
The synthesis of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(chloromethoxy)ethanol and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Synthetic Route: The 2-(chloromethoxy)ethanol is reacted with sodium azide to introduce the azido group, resulting in the formation of this compound. The reaction can be represented as follows[ \text{ClCH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{NaN}_3 \rightarrow \text{N}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{Cl} ]
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The chloromethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under suitable conditions.
Scientific Research Applications
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Bioconjugation: The azido group allows for bioconjugation with biomolecules, making it useful in the development of diagnostic tools and targeted drug delivery systems.
Medicinal Chemistry: It is explored for its potential in medicinal chemistry, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is primarily based on the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is widely used in click chemistry for the synthesis of complex molecules.
Chloromethoxy Group:
Comparison with Similar Compounds
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane can be compared with other similar compounds:
1-Azido-2-(2-ethoxyethoxy)ethane: This compound lacks the chloromethoxy group and has an ethoxy group instead. It is used in similar applications but may exhibit different reactivity due to the absence of the chlorine atom.
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: This compound has an additional ethoxy group, making it more hydrophilic. It is used in the synthesis of hydrophilic polymers and materials.
2-(2-(2-Azidoethoxy)ethoxy)ethanol: This compound contains an azido group and multiple ethoxy groups, making it suitable for applications in bioconjugation and materials science.
Properties
Molecular Formula |
C5H10ClN3O2 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
1-azido-2-[2-(chloromethoxy)ethoxy]ethane |
InChI |
InChI=1S/C5H10ClN3O2/c6-5-11-4-3-10-2-1-8-9-7/h1-5H2 |
InChI Key |
YONNHTKGMRWOKH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


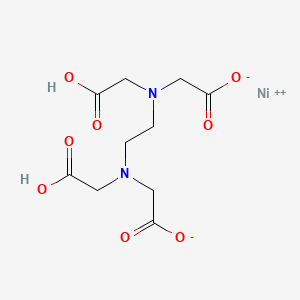
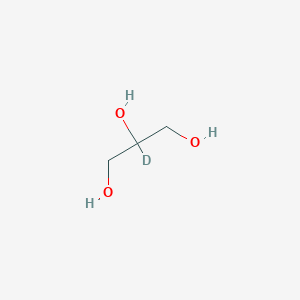
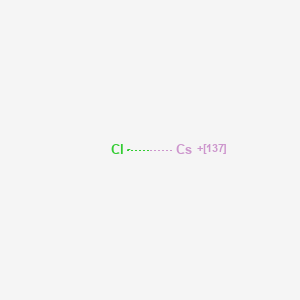
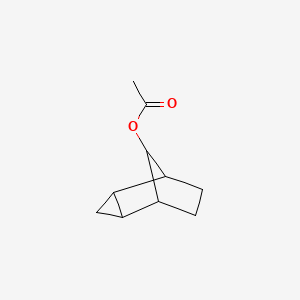
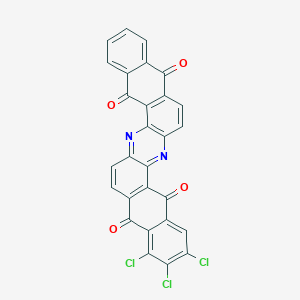
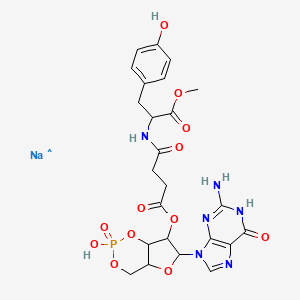
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
